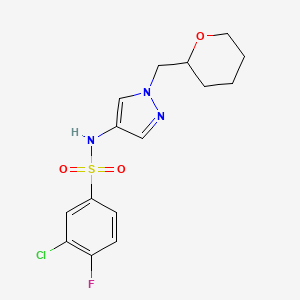![molecular formula C15H9N3O2 B2618052 3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one CAS No. 2309623-93-4](/img/structure/B2618052.png)
3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of triazolopyridine and chromenone. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both triazolo and chromenone moieties in its structure suggests a wide range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one can be achieved through various methods. One common approach involves the cyclization of 2-aminopyridines with nitriles under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields in a short reaction time . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite or manganese dioxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of continuous flow reactors can further enhance the production process, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the triazolo or chromenone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one involves its interaction with various molecular targets. It acts as an inhibitor of enzymes such as Janus kinases (JAK1 and JAK2) and phosphodiesterases (PDEs), leading to the modulation of signaling pathways involved in cell proliferation and apoptosis . The compound’s ability to inhibit these enzymes makes it a promising candidate for the treatment of cancer and inflammatory diseases.
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]triazolo[1,5-a]pyridine: Shares the triazolo moiety and exhibits similar biological activities.
[1,2,4]triazolo[4,3-a]pyrazine: Another triazolo-containing compound with potential anticancer properties.
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer potential.
Uniqueness
3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one is unique due to the combination of triazolo and chromenone moieties, which confer a broad spectrum of biological activities. Its dual inhibitory action on JAK kinases and PDEs sets it apart from other similar compounds, making it a versatile candidate for drug development.
Propiedades
IUPAC Name |
3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2/c19-15-11(9-10-5-1-2-6-12(10)20-15)14-16-13-7-3-4-8-18(13)17-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVWFFIDZQGREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-((4-Methylpiperazin-1-yl)sulfonyl)benzo[d]thiazol-2-amine](/img/structure/B2617969.png)
![(E)-(1-{3-methyl-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,6,8,10-pentaen-4-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2617970.png)
![6,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2617971.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2617972.png)

![8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2617974.png)


![N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2617981.png)
![ethyl N-({1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidin-3-yl}carbonyl)glycinate](/img/structure/B2617983.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2617987.png)
![(Z)-3-[3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B2617988.png)
![3-(3-bromophenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2617989.png)
![tert-butyl N-[(2E)-3-(piperidin-1-yl)prop-2-enethioyl]carbamate](/img/structure/B2617991.png)
